molecular formula C11H15NO B13301455 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal

2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal

Cat. No.: B13301455
M. Wt: 177.24 g/mol
InChI Key: YZUDWOLTWZENBL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal is an organic compound with the molecular formula C11H15NO. It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a propanal group at the 3-position, along with two methyl groups at the 2-position of the propanal chain. This compound is used primarily in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal is unique due to its specific substitution pattern on the pyridine ring and the presence of the 2,2-dimethylpropanal group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal

InChI

InChI=1S/C11H15NO/c1-9-10(5-4-6-12-9)7-11(2,3)8-13/h4-6,8H,7H2,1-3H3

InChI Key

YZUDWOLTWZENBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CC(C)(C)C=O

Origin of Product

United States

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